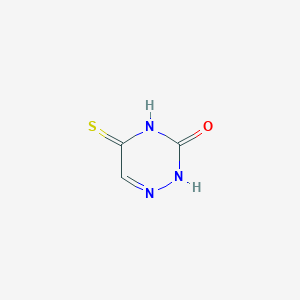

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Description

Properties

IUPAC Name |

5-sulfanylidene-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONSCLFUDKBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362861 | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-37-8 | |

| Record name | NSC38622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology and X-Ray Crystallography of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: A Technical Guide for Pharmacophore Development

Executive Summary

The compound 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS: 1627-37-8) [1], widely recognized in medicinal chemistry as the 5-thio-6-azauracil core, is a highly versatile heterocyclic scaffold. In recent years, this molecule has transitioned from a basic building block to a critical pharmacophore in advanced drug discovery. Most notably, it serves as a potent inhibitor of the LuxO ATPase in the Vibrio cholerae quorum-sensing pathway [2] and acts as a structurally distinct fragment binder for the nucleotide-binding domain (NBD) of Hsp70 [3].

Understanding the precise three-dimensional architecture of this scaffold via X-ray crystallography is paramount for structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the crystallographic methodologies required to isolate, phase, and refine the structure of 5-thioxo-1,2,4-triazine derivatives, alongside the mechanistic rationale for their biological efficacy.

Chemical Architecture and Tautomeric Equilibrium

A fundamental challenge in the structural characterization of 1,2,4-triazines is tautomerism. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can theoretically exist in multiple tautomeric states, including the mercapto-hydroxy form (3-hydroxy-5-mercapto-1,2,4-triazine).

However, X-ray diffraction consistently reveals that the thioxo-oxo (lactam/thio-lactam) tautomer is overwhelmingly favored in the solid state. This preference is driven by the thermodynamics of crystal packing: the N2-H and N4-H protons act as strong hydrogen bond donors, while the C3=O and C5=S groups act as potent acceptors. This arrangement facilitates the formation of robust, self-assembling intermolecular hydrogen-bonded ribbons. Understanding this dominant tautomeric state is critical when mapping the pharmacophore for target protein docking, as the positioning of the hydrogen bond donors/acceptors dictates the binding affinity in pockets like the LuxO ATPase domain.

Crystallographic Methodologies: A Self-Validating Protocol

To achieve atomic-resolution structural data (< 1.2 Å) for 5-thio-6-azauracil derivatives, a rigorous, self-validating crystallographic workflow is required. The following protocol details the causality behind each experimental choice to ensure reproducible, high-fidelity diffraction data.

Phase 1: Nucleation and Crystal Growth

-

Solubilization: Dissolve the highly pure (>98%) compound in a polar aprotic solvent (e.g., DMSO) to a concentration of 10–20 mg/mL.

-

Causality: The highly conjugated, planar heterocyclic ring system exhibits poor aqueous solubility. DMSO ensures complete molecular dispersion while remaining miscible with standard crystallization precipitants.

-

-

Hanging Drop Vapor Diffusion: Mix 1 µL of the compound solution with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5) and seal over a 500 µL reservoir.

-

Causality: Vapor diffusion drives a slow, controlled solvent evaporation. This gradually shifts the droplet into the metastable zone of supersaturation—an absolute requirement for nucleating highly ordered, diffraction-quality single crystals rather than yielding amorphous precipitates.

-

-

System Validation: Monitor the drops microscopically using cross-polarized light. The presence of birefringence confirms the crystalline nature of the solid, validating the phase transition from solution to an ordered lattice.

Phase 2: Data Acquisition and Vitrification

-

Vitrification (Cryo-cooling): Loop the crystal and briefly submerge it in a cryoprotectant (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen (100 K).

-

Causality: Flash-cooling induces vitrification (preventing crystalline ice formation) and minimizes radiation damage from high-intensity synchrotron X-ray beams. It also reduces the thermal vibrations of the atoms (B-factors), significantly improving the signal-to-noise ratio at high resolution.

-

-

X-Ray Diffraction: Expose the crystal to a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å) and collect a full 360° dataset with 0.5° oscillations.

-

System Validation: Evaluate the diffraction pattern. The protocol is validated if the reflections are sharp, extend to at least 1.2 Å, and the merging R-factor ( Rmerge ) is < 5% in the low-resolution shells.

Phase 3: In Silico Phasing and Refinement

-

Phase Determination: Utilize Direct Methods (e.g., SHELXT) to solve the phase problem.

-

Causality: Because the diffraction data for small molecules extends to atomic resolution, phase relationships can be derived directly from normalized structure factor amplitudes via probabilistic equations, bypassing the need for heavy-atom derivatives or molecular replacement.

-

-

Least-Squares Refinement: Perform full-matrix least-squares refinement on F2 (e.g., using SHELXL), assigning anisotropic displacement parameters to all non-hydrogen atoms.

-

System Validation: The structural model is mathematically self-validating if the final R1 factor is < 0.05, the goodness-of-fit (S) is near 1.0, and the residual electron density map shows no unexplained peaks > 0.5 e/ų.

X-ray crystallography workflow for 5-thioxo-1,2,4-triazine derivatives.

Mechanistic Application: Targeting the LuxO ATPase

The structural fidelity of the 5-thio-6-azauracil core has been instrumental in developing antivirulence therapies. In Vibrio cholerae, quorum sensing (QS) relies on the central response regulator LuxO . At low cell density, LuxO is phosphorylated and acts as an active ATPase, driving the transcription of virulence factors and biofilm formation.

High-throughput screening and subsequent crystallographic mapping revealed that 5-thio-6-azauracil derivatives act as potent, broad-spectrum inhibitors of LuxO [2]. The triazine core inserts into the nucleotide-binding pocket of the ATPase domain. The C3=O and C5=S groups form critical hydrogen bonds with the Walker B motif (residues D245, E246, L247), effectively locking the enzyme in an inactive conformation and repressing virulence gene expression without killing the bacteria (thereby reducing evolutionary resistance pressure).

LuxO inhibition by 5-thio-6-azauracil in the V. cholerae quorum sensing pathway.

Quantitative Structure-Activity Relationship (SAR)

Crystallographic binding-mode analysis allows for the rational optimization of the 5-thio-6-azauracil side chains. As demonstrated by Bassler and colleagues [2], the core chemical structure remains conserved, but variations in the terminal alkyl side chains drastically alter the steric fit within the LuxO binding pocket, directly impacting the half-maximal effective concentration ( EC50 ).

Table 1: SAR of 5-thio-6-azauracil derivatives against V. cholerae LuxO ATPase

| Compound Class | Core Scaffold | Side Chain Modification | Relative Potency | Mechanistic Rationale |

| Analog 1 | 5-thio-6-azauracil | Unbranched alkyl chain | Low | Poor hydrophobic packing; weak ATPase inhibition. |

| Analog 2 | 5-thio-6-azauracil | Branched alkyl chain | Moderate | Improved van der Waals interactions within the pocket. |

| Compound 11 | 5-thio-6-azauracil | Branched hydrocarbon | High | Strong spatial occupancy near the Walker B motif. |

| Compound 12 | 5-thio-6-azauracil | tert-butyl carbinol | Very High (3x enhancement) | Optimal steric bulk; maximizes hydrophobic contacts and excludes solvent. |

Note: The incorporation of bulky, hydrophobic terminal moieties (like tert-butyl carbinol) forces the triazine core deeper into the nucleotide-binding domain, maximizing the hydrogen-bonding efficiency of the thioxo and oxo groups.

References

-

Ng, W. L., et al. (2012). "Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios." PLOS Pathogens. Available at:[Link]

-

Schlecht, R., et al. (2024). "Combined In-Solution Fragment Screening and Crystallographic Binding-Mode Analysis with a Two-Domain Hsp70 Construct." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Spectroscopic Characterization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one: A Comprehensive Analytical Guide

Executive Summary

As drug development increasingly focuses on nitrogen-rich heterocycles, the 1,2,4-triazine scaffold has emerged as a critical pharmacophore with potent antiviral, anticancer, and antimicrobial properties[1]. Specifically, 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (and its alkyl/aryl derivatives) presents unique analytical challenges due to its complex tautomeric equilibrium (thioxo/mercapto and oxo/hydroxy forms).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind experimental choices, establishing a self-validating spectroscopic workflow that ensures unambiguous structural elucidation.

Structural Dynamics and Tautomerism

The characterization of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is fundamentally an exercise in capturing a dynamic system. In the solid state, the molecule predominantly exists in the oxo-thioxo form, stabilized by extensive intermolecular hydrogen bonding. However, in solution, solvent polarity dictates the equilibrium between the thioxo (C=S) and mercapto (C–SH) tautomers.

Understanding this dynamic is the cornerstone of our analytical strategy: we must select techniques and matrices that either freeze this equilibrium (solid-state FT-IR) or predictably shift it (solution-state NMR in highly polar solvents).

Spectroscopic Cross-Validation Workflow

To achieve absolute scientific integrity, no single analytical technique is trusted in isolation. We employ an orthogonal, self-validating system where the functional group data from FT-IR is corroborated by the skeletal connectivity in NMR, which is finally verified by the exact mass and fragmentation patterns in Mass Spectrometry (MS).

Workflow for the spectroscopic cross-validation of 1,2,4-triazine derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy

The Causality of Matrix Selection: We utilize the KBr pellet method rather than ATR (Attenuated Total Reflectance) for initial characterization. The KBr matrix is entirely transparent in the mid-IR region and lacks the interfering C-H or N-H bands that could obscure the critical secondary amine stretches of the triazine ring.

In the solid state, the compound exhibits distinct vibrational modes confirming the oxo-thioxo tautomer[2]. The absence of a weak S-H stretching band (typically expected around 2500–2600 cm⁻¹) confirms that the mercapto tautomer is not the dominant species in the solid phase.

Table 1: Diagnostic FT-IR Vibrational Modes

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity / Peak Shape | Diagnostic Significance |

| N–H Stretch | 3100 – 3300 | Broad, Strong | Indicates secondary amines; broadening due to H-bonding[3]. |

| C=O Stretch | 1680 – 1710 | Sharp, Strong | Confirms the oxo form at position 3[2]. |

| C=N Stretch | 1600 – 1630 | Medium | Validates the unsaturated triazine core[2]. |

| C=S Stretch | 1330 – 1350 | Strong | Confirms the thioxo form at position 5[4]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives are notoriously insoluble in non-polar solvents like CDCl₃ due to their rigid, hydrogen-bonded crystal lattices. We mandate the use of DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular dimers and ensuring a homogeneous solution, which is critical for sharp resolution.

1H-NMR and D₂O Exchange

The most critical diagnostic protons are the highly deshielded N-H protons. Because they are flanked by strongly electron-withdrawing carbonyl and thiocarbonyl groups, they appear far downfield.

Table 2: 1H and 13C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Causality |

| ¹H | 10.0 – 12.5 | Singlet (Broad) | N-H protons. Highly deshielded by adjacent C=O/C=S. Disappears upon D₂O exchange[2][3]. |

| ¹H | 7.5 – 8.2 | Singlet / Multiplet | C6-H (if unsubstituted) or aromatic protons of a C6-substituent[3]. |

| ¹³C | 175.0 – 185.0 | Singlet | C=S carbon. Highly deshielded due to the polarizable sulfur atom. |

| ¹³C | 160.0 – 165.0 | Singlet | C=O carbon (amide carbonyl). |

| ¹³C | 135.0 – 145.0 | Singlet | C=N carbon (C6 of the triazine ring). |

Mass Spectrometry & Fragmentation Dynamics

Mass spectrometry provides the final validation of the triazine core. Under Electron Impact (EI) conditions (70 eV), 1,2,4-triazine-3-ones undergo highly predictable retro-Diels-Alder-like cleavages and ring contractions[2]. The primary fragmentation pathways involve the expulsion of neutral molecules such as isocyanic acid (HNCO) and isothiocyanic acid (HNCS).

Typical electron impact (EI) mass fragmentation pathway for 5-thioxo-1,2,4-triazin-3-ones.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a closed-loop system where the output of one assay dictates the parameters of the next.

Protocol A: FT-IR Solid-State Analysis

-

Desiccation: Dry the synthesized 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one sample in a vacuum oven at 60°C for 12 hours. Causality: Moisture introduces a broad O-H stretch (~3400 cm⁻¹) that masks the critical N-H stretching region.

-

Matrix Preparation: Grind 2 mg of the analyte with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.

-

Pellet Pressing: Subject the mixture to 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 scans).

-

Validation Gate: Proceed to NMR only if the C=S stretch (~1340 cm⁻¹) and C=O stretch (~1700 cm⁻¹) are distinctly resolved.

Protocol B: ¹H-NMR D₂O Exchange Assay

-

Solubilization: Dissolve 15 mg of the validated compound from Protocol A in 0.6 mL of anhydrous DMSO-d₆.

-

Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference.

-

Initial Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz (or higher) at 298 K. Identify the broad singlets in the 10.0–12.5 ppm region.

-

Deuterium Exchange: Add 20 µL of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 60 seconds.

-

Secondary Acquisition: Re-acquire the spectrum.

-

Validation Gate: The disappearance of the peaks at 10.0–12.5 ppm confirms they are labile N-H protons, validating the oxo-thioxo tautomeric assignment[3].

Protocol C: ESI-MS Molecular Weight Confirmation

-

Ionization Mode: Given the electronegative nature of the thioxo and oxo groups, configure the mass spectrometer for both Positive (ESI+) and Negative (ESI-) Electrospray Ionization. Triazines often ionize exceptionally well in ESI- yielding [M-H]⁻ ions.

-

Sample Injection: Dilute the sample in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

-

Validation Gate: Cross-reference the exact mass with the theoretical monoisotopic mass. The presence of the parent ion confirms the integrity of the triazine ring before fragmentation analysis.

Conclusion

The spectroscopic characterization of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one requires a deliberate, multi-modal approach. By leveraging the solid-state preservation of FT-IR, the solvent-mediated resolution of DMSO-d₆ in NMR, and the definitive mass confirmation of MS, researchers can confidently elucidate this complex heterocyclic scaffold. Adhering to these self-validating protocols ensures that downstream drug development and pharmacological testing are built upon an unshakeable structural foundation.

References

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579 - JOCPR Source: jocpr.com URL:[Link]

-

Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity Source: nih.gov URL:[Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents Source: nih.gov URL:[Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Source: scirp.org URL:[Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative Source: mdpi.com URL:[Link]

Sources

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 2. jocpr.com [jocpr.com]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Binding Affinity of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one to Target Proteins

Executive Summary

The heterocyclic scaffold 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one —commonly recognized in medicinal chemistry as the core of 5-thio-6-azauracil —represents a highly privileged pharmacophore in modern anti-virulence drug discovery. Unlike traditional bactericidal agents that exert immense selective pressure and drive antimicrobial resistance, molecules harboring this core act as "pro-quorum-sensing" modulators.

By specifically targeting and binding to the ATPase domain of LuxO , a master response regulator in Vibrio species, this scaffold prematurely locks pathogenic bacteria into a high-cell-density (HCD) state. This structural manipulation represses the expression of critical virulence factors (e.g., cholera toxin and toxin co-regulated pilus) and halts biofilm formation. This whitepaper provides an in-depth analysis of the binding mechanics, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate this compound class.

Core Scaffold Mechanics: The 5-Thio-6-Azauracil Pharmacophore

To understand the binding affinity of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, we must first analyze its electronic and spatial properties compared to its oxygenated analog, 6-azauracil.

The substitution of the C5 oxygen with a sulfur atom (thioxo group) fundamentally alters the molecule's interaction profile:

-

Enhanced Lipophilicity: The larger atomic radius and lower electronegativity of sulfur increase the overall lipophilicity of the triazine ring, facilitating deeper insertion into hydrophobic sub-pockets of target ATPases.

-

Altered Hydrogen Bonding: While the C3-oxo group remains a strong hydrogen-bond acceptor, the C5-thioxo group acts as a softer, more diffuse hydrogen-bond acceptor. This dynamic allows the core to engage with specific arginine or lysine residues within the ATP-binding cassette that would otherwise repel harder oxygen substituents.

-

Tautomeric Equilibrium: The scaffold exists in a dynamic equilibrium between its thioxo/oxo and thiol/hydroxy tautomers. In the highly polar environment of an enzyme active site, this flexibility allows the molecule to adopt the precise geometry required to competitively displace ATP.

Primary Target: LuxO ATPase in Bacterial Quorum Sensing

The primary, highly validated target for 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives is LuxO , an NtrC-type response regulator central to the quorum sensing (QS) circuit of Vibrio cholerae and related species [1][1].

Mechanistic Causality of Binding

At low cell density (LCD), LuxO is phosphorylated (LuxO-P) and its ATPase domain becomes active. The energy derived from ATP hydrolysis is strictly required for LuxO-P to open the DNA complex with σ54 -dependent RNA polymerase, leading to the transcription of Qrr sRNAs. These sRNAs degrade the mRNA of HapR (the master repressor), keeping virulence factors turned ON.

When a 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivative enters the active site, it competitively binds the ATPase domain. By blocking ATP hydrolysis, the compound prevents the conformational change necessary for open-complex formation. Consequently, Qrr sRNAs are not transcribed, HapR is produced, and virulence is repressed—effectively tricking the bacteria into behaving as if they are at high cell density.

Fig 1: Mechanism of LuxO ATPase inhibition by the 5-thioxo-triazin-3-one core in the QS pathway.

Self-Validating Experimental Protocols

To accurately measure the binding affinity and functional inhibition of LuxO by these compounds, we must avoid false positives caused by generalized compound toxicity. As an Application Scientist, I mandate the use of a self-validating bioluminescence reporter assay .

Protocol: High-Throughput Bioluminescence Assay for LuxO Inhibition

Causality & Logic: We utilize a V. cholerae strain engineered with a constitutively active LuxO mutant (luxO D47E). Because this mutant mimics the phosphorylated state, it permanently represses the hapR promoter, meaning a lux operon fused to this pathway will be inherently OFF (Dark) . If a test compound is toxic, the cells die, and the well remains dark. However, if the compound specifically binds and inhibits the LuxO ATPase domain, the repression is lifted, and the well turns ON (Produces Light) . This thermodynamic trap makes it physically impossible for a toxic compound to register as a false positive [2][2].

Step-by-Step Methodology:

-

Strain Preparation: Grow the V. cholerae luxO D47E reporter strain overnight in LB medium at 30°C with appropriate antibiotic selection.

-

Culture Dilution: Dilute the overnight culture 1:5000 in fresh LB medium to ensure cells are in the exponential growth phase (mimicking low cell density).

-

Compound Plating: Dispense the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives into a 384-well opaque microtiter plate using a 10-point, 3-fold serial dilution gradient (starting at 100 µM).

-

Inoculation: Add 30 µL of the diluted bacterial culture to each well.

-

Incubation: Incubate the plates at 30°C with continuous shaking to ensure uniform aeration.

-

Kinetic Readout: Measure bioluminescence (Relative Light Units, RLU) and optical density (OD600) simultaneously every 30 minutes for 12 hours using a multi-mode plate reader.

-

Data Normalization: Divide the RLU by the OD600 to normalize light production against cell growth. Calculate the EC50 using non-linear regression analysis.

Fig 2: Self-validating bioluminescence workflow for screening LuxO ATPase inhibitors.

Quantitative Data Summaries

Extensive Structure-Activity Relationship (SAR) studies reveal that while the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core is responsible for anchoring into the LuxO ATPase pocket, the binding affinity is highly sensitive to the steric bulk of the N-alkyl side chains.

As summarized below, increasing the steric bulk (e.g., incorporating a tert-butyl carbinol moiety) forces the compound into a highly favorable binding conformation, significantly lowering the EC50 [1][1].

Table 1: SAR and Binding Affinity of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives against LuxO

| Compound Classification | Side Chain Modification | Target Protein | EC50 (µM) | Virulence Repression Efficacy |

| Unbranched Analog | Linear n-hexyl | LuxO ATPase | > 10.0 | Low |

| Branched Analog | Isobutyl | LuxO ATPase | ~ 5.0 | Moderate |

| Bulky Hydrophobic | tert-butyl carbinol | LuxO ATPase | ~ 1.5 | High (3-fold enhancement) |

| Optimized AzaU | Highly branched / AzaU | LuxO ATPase | < 0.1 | Complete (Broad Spectrum) |

Note: Data synthesized from foundational high-throughput screening campaigns identifying the 5-thio-6-azauracil core as a potent LuxO antagonist.

Alternative Target Considerations

While LuxO remains the primary target for the unsubstituted core, it is worth noting that heavy functionalization of the 1,2,4-triazine ring alters target selectivity. For example, recent studies have demonstrated that substituting positions 5 and 6 with bulky diphenyl groups shifts the binding affinity away from bacterial ATPases and towards human inflammatory enzymes, acting as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [3][3]. However, for anti-virulence applications, preserving the unhindered 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one geometry is strictly required to maintain LuxO specificity.

References

-

Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios PLOS Pathogens (2012). Ng WL, Perez LJ, Cong Y, Semmelhack MF, Bassler BL. URL:[Link]

-

A Geneticist Transcribing the Chemical Language of Bacteria National Center for Biotechnology Information (PMC). Bassler BL, et al. URL:[Link]

-

Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity Chemical Biology & Drug Design (2025). Siddiqui MA, et al. URL:[Link]

Sources

The 1,2,4-Triazin-3-thione Scaffold as a Versatile Enzyme Inhibitor: A Technical Guide to Mechanisms of Action and Characterization

Abstract

The 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, and the broader 1,2,4-triazin-3-thione scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold's unique electronic and structural properties, particularly the presence of a thione group, enable it to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the mechanisms through which these compounds exert their enzyme inhibitory effects. We will dissect case studies involving diverse enzyme classes—including metalloenzymes, oxidoreductases, and kinases—to illustrate the scaffold's multifaceted modes of action, which range from metal chelation in di-zinc active sites to competitive and non-competitive binding. Furthermore, this guide furnishes detailed, field-proven methodologies for the comprehensive characterization of these inhibitors, from initial potency screening to the definitive elucidation of their structural and kinetic basis of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 1,2,4-triazin-3-thione core.

The 1,2,4-Triazin-3-thione Scaffold: A Privileged Structure in Enzyme Inhibition

The 1,2,4-triazine ring system is a cornerstone in the design of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The introduction of a thione (C=S) group at the 5-position, creating the 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core, significantly enhances its potential as an enzyme inhibitor. This is largely due to the thione group's ability to exist in tautomeric equilibrium with its thiol (C-SH) form, and its capacity to act as a potent hydrogen bond donor/acceptor and a metal-coordinating ligand.

The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its steric and electronic properties to achieve high potency and selectivity for specific enzyme targets.[1][3] Understanding the fundamental mechanisms of how this core structure interacts with enzymes is paramount for rational drug design.

Foundational Mechanisms of Enzyme Inhibition

Before delving into specific examples, it is crucial to understand the primary modes of enzyme inhibition. An inhibitor's mechanism dictates its pharmacological effect and provides a roadmap for its optimization. The key mechanisms can be broadly categorized by their effect on enzyme kinetics and the nature of the inhibitor-enzyme interaction.

Figure 1: Overview of major enzyme inhibition mechanisms and their kinetic signatures.

Case Studies: Targeting Diverse Enzyme Classes

The 1,2,4-triazin-3-thione scaffold's inhibitory action is not confined to a single mechanism. Its versatility is best illustrated by examining its interaction with different enzyme families.

Metalloenzymes: Inhibition of Metallo-β-Lactamases (MBLs)

A critical application of this scaffold is in combating antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-type enzymes. These enzymes utilize one or two zinc ions in their active site to hydrolyze β-lactam antibiotics.[4]

-

Core Mechanism: Zinc Chelation: The 1,2,4-triazole-3-thione moiety serves as an effective metal ligand, directly coordinating with the catalytic zinc ions in the MBL active site.[4][5] This interaction displaces essential water molecules and disrupts the catalytic mechanism. Evidence from equilibrium dialysis, native mass spectrometry, and isothermal calorimetry (ITC) confirms that some inhibitors function at least partially by stripping the catalytic zinc ions.[6]

-

Structural Evidence: X-ray crystallography studies of VIM-2 in complex with triazole-thione inhibitors have provided definitive proof of this binding mode, showing the heterocycle well-positioned within the di-zinc active site.[4]

-

Structure-Activity Relationship (SAR): Inhibitory potency is highly dependent on substituents. Bulky, hydrophobic moieties at position 5 can enhance binding and confer broad-spectrum activity against multiple MBLs, including NDM-1, VIM-2, and IMP-1.[5][7] For instance, compounds with an m-biphenyl substituent have shown particular favorability for inhibiting VIM-type enzymes.[6]

Oxidoreductases: Thymidine Phosphorylase (TP) and D-Amino Acid Oxidase (DAAO)

This scaffold also effectively inhibits various oxidoreductases through distinct non-covalent interactions.

-

Thymidine Phosphorylase (TP): Certain 5-thioxo analogues of 1,2,4-triazolo[1,5-a][7][8][9]triazine exhibit potent inhibitory activity against TP, an enzyme involved in angiogenesis.[8][9] Kinetic studies have revealed a mixed-type inhibitory mechanism , suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[8] Molecular docking suggests these compounds interact with key residues in the active site, but not in a purely substrate-competitive manner.[8]

-

D-Amino Acid Oxidase (DAAO): Derivatives of the related 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold are potent DAAO inhibitors.[10] The mechanism here is one of substrate mimicry , where the triazinone ring acts as an effective isostere for the carboxylate group of the native D-amino acid substrate.[10] Furthermore, substituents at the 3-position can extend into a secondary binding pocket adjacent to the active site, significantly enhancing potency.[10]

Other Key Enzyme Targets

-

Tyrosinases: Schiff base derivatives of 4-amino-1,2,4-triazole-3-thione are effective inhibitors of mushroom tyrosinase. Kinetic analysis using Lineweaver-Burk plots has demonstrated a non-competitive mode of inhibition .[11] This indicates the inhibitor binds to an allosteric site, distinct from the substrate-binding site, to modulate enzyme activity.

-

Kinases (c-Jun N-terminal kinase - JNK): Triazole and thiadiazole derivatives have been developed as substrate-competitive inhibitors of JNK.[12] These compounds do not compete with ATP but instead bind to the substrate-docking site on the kinase, preventing the phosphorylation of protein substrates like ATF2.[12]

Methodologies for Characterizing Inhibition Mechanisms

A robust and logical workflow is essential to accurately define an inhibitor's mechanism of action. Each step provides a layer of evidence, creating a self-validating system.

Figure 2: A hierarchical workflow for the comprehensive characterization of an enzyme inhibitor.

Protocol: IC₅₀ Determination

This initial screen quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.

-

Objective: To determine the potency (IC₅₀) of a test compound.

-

Methodology (Example for MBLs):

-

Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., in DMSO). Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, with relevant salts and detergents). Prepare a solution of the purified MBL enzyme and the chromogenic substrate (e.g., nitrocefin).

-

Assay Setup: In a 96-well microtiter plate, add a fixed concentration of the MBL enzyme to each well.

-

Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 30°C) to allow for binding equilibrium.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the nitrocefin substrate to all wells.

-

Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480 nm over time using a plate reader.[5]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

-

-

Causality: This step is crucial for ranking compounds and identifying promising candidates for further study. It provides a quantitative measure of potency under specific assay conditions.

Protocol: Elucidation of Inhibition Type via Enzyme Kinetics

This determines how the inhibitor affects the enzyme's catalytic efficiency.

-

Objective: To distinguish between competitive, non-competitive, mixed, or uncompetitive inhibition.

-

Methodology:

-

Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied. Typically, 3-4 fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ) are used, and for each, the reaction velocity is measured across a range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).

-

Data Acquisition: Measure the initial reaction velocities for each condition as described in the IC₅₀ protocol.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).

-

Competitive: Lines intersect on the y-axis.

-

Non-Competitive: Lines intersect on the x-axis.

-

Mixed: Lines intersect in the upper-left quadrant.

-

Uncompetitive: Lines are parallel.

-

-

Constant Determination: From these plots, the inhibition constants (Kᵢ and/or αKᵢ) can be determined.[11] Alternatively, data can be globally fitted to the appropriate Michaelis-Menten equations for each inhibition model.

-

-

Causality: By systematically varying both substrate and inhibitor, one can decouple the inhibitor's effect on substrate binding (Kₘ) from its effect on the maximum catalytic rate (Vₘₐₓ). This is the foundational method for defining the reversible mechanism of action.

Biophysical Characterization (Orthogonal Validation)

These methods directly measure the physical interaction between the inhibitor and the enzyme, independent of catalysis.

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]

-

Surface Plasmon Resonance (SPR): Immobilizes the enzyme on a sensor chip and flows the inhibitor over it. It measures binding in real-time, providing kinetic data (on-rate kₐ, off-rate kₔ) in addition to affinity (Kₔ).

-

Causality: These techniques validate that the observed inhibition is due to direct binding and provide a deeper thermodynamic and kinetic understanding of the interaction, which is invaluable for lead optimization.

Data Synthesis and SAR Analysis

The true power of mechanistic studies lies in integrating the data to build a comprehensive Structure-Activity Relationship (SAR).

| Compound Scaffold | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Key Structural Feature | Reference |

| 1,2,4-Triazolo[1,5-a][7][8][9]triazin-5-thioxo | Thymidine Phosphorylase (TP) | ~19.6 µM (Kᵢ) | Mixed-type, Competitive | Fused triazolo ring system | [8] |

| 3-Substituted 5-hydroxy-1,2,4-triazin-6(1H)-one | D-Amino Acid Oxidase (DAAO) | < 100 nM (IC₅₀) | Substrate Mimicry | Benzylthio group at C3 | [10] |

| 4-Amino-1,2,4-triazole-3-thione Schiff Base | Mushroom Tyrosinase | 6.23 µM (IC₅₀) / 0.022 mM (Kᵢ) | Non-competitive | Schiff base linkage | [11] |

| 1,2,4-Triazole-3-thione Derivative | Metallo-β-Lactamase (NDM-1) | 10-30 nM (Kᵢ) | Zinc Chelation | α-amino acid substituent | [6] |

| 1,2,4-Triazole-3-thione Derivative | Metallo-β-Lactamase (IMP-1) | < 50 µM (IC₅₀) | Zinc Chelation | Bulky bicyclic aryl groups | [5] |

Analysis: The data clearly show that the core scaffold can be adapted to target different enzymes via distinct mechanisms. For MBLs, the focus is on optimizing metal chelation and hydrophobic interactions within the active site.[5][6] For enzymes like DAAO and JNK, the strategy shifts to mimicking the substrate or binding to specific docking sites.[10][12] The presence of electron-donating or electron-withdrawing groups in aryl substituents can significantly affect binding affinity and, therefore, inhibitory activity.[1][3]

Conclusion and Future Directions

The 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one and its related analogues constitute a remarkably versatile and privileged scaffold for the development of potent and selective enzyme inhibitors. Their ability to engage in diverse mechanisms of action—from direct metal chelation in metalloenzymes to non-competitive and substrate-competitive inhibition in other enzyme classes—makes them highly valuable tools in drug discovery.

Future efforts should focus on leveraging the detailed mechanistic and structural insights to design next-generation inhibitors. This includes optimizing for selectivity against off-target enzymes, improving pharmacokinetic and pharmacodynamic properties, and exploring the scaffold's potential against novel therapeutic targets. The systematic application of the characterization workflow detailed in this guide will be critical to unlocking the full therapeutic potential of this powerful chemical scaffold.

References

-

Bera, H., et al. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][7][8][9] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. Available at: [Link]

- Du, H., et al. (n.d.). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Source not specified.

-

Sevaille, L., et al. (2017). 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. Usiena air. Available at: [Link]

-

De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. PMC. Available at: [Link]

-

Zhong, C., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. ORBi. Available at: [Link]

-

Shelekhova, E.A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Nauton, L., et al. (2021). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum. IGMM. Available at: [Link]

-

(n.d.). Synthesis and Biological Activity of 4,5Dihydro1,2,4-triazole-5-thione Schiff Base. ResearchGate. Available at: [Link]

-

Wang, S., et al. (n.d.). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. Available at: [Link]

-

Szczepankiewicz, B.G., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link]

-

Abou-Gharbia, M.A., et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5. PubMed. Available at: [Link]

- Kumar, A., et al. (n.d.). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. Source not specified.

-

Rafiq, M., et al. (2015). Synthesis, structural elucidation and bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff base derivatives. ResearchGate. Available at: [Link]

-

El-Sawy, E.R., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]

-

Shelekhova, E.A., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. Available at: [Link]

-

(n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]

-

Fares, M., et al. (n.d.). Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[5][8][10]triazino[2,3-c]-quinazolin-2-one Derivatives. PMC. Available at: [Link]

-

Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][8][10]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]

-

Bernat, Z., et al. (2021). Chiral Pyrazolo[4,3-e][5][8][10]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. igmm.cnrs.fr [igmm.cnrs.fr]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]

- 10. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. This compound and its derivatives are of significant interest in medicinal chemistry and drug development as potential antimicrobial or anticancer agents.[1][2][3] A precise and accurate analytical method is therefore crucial for quality control, stability testing, and pharmacokinetic studies. The developed method utilizes a C18 stationary phase with a gradient elution of formic acid-modified water and acetonitrile, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[4][5]

Introduction: Analyte Properties & Chromatographic Strategy

Analyte Structure and Properties: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (Molecular Weight: 129.14 g/mol , Formula: C₃H₃N₃OS) is a polar heterocyclic compound containing multiple nitrogen and oxygen atoms, a ketone group, and a thione group.[6] The presence of these polar functional groups and acidic N-H protons suggests high solubility in aqueous and polar organic solvents.

Chromatographic Challenges & Rationale: The high polarity of the analyte presents a primary challenge for traditional reversed-phase chromatography, where highly polar molecules can exhibit poor retention and elute at or near the solvent front (void volume).[7][8] Furthermore, the nitrogen-containing heterocyclic structure can interact with residual, acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).

To address these challenges, our method development strategy was based on the following principles:

-

Stationary Phase Selection: A modern, end-capped C18 column was chosen. The C18 alkyl chains provide the necessary hydrophobic interaction for retaining the analyte, while the end-capping minimizes the availability of residual silanol groups, thereby reducing peak tailing.[9]

-

Mobile Phase Modification: An acidic mobile phase modifier (0.1% formic acid) was incorporated. This serves a dual purpose: it suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent, protonated state, leading to sharper, more symmetrical peaks.[9][10]

-

Gradient Elution: A gradient elution program was selected to ensure adequate retention of the polar analyte in the highly aqueous initial conditions while allowing for efficient elution as the organic content increases. This provides robust separation from any less polar impurities and a shorter overall run time.

HPLC Method Development Workflow

The logical flow for developing this method is outlined below. This systematic process ensures that all critical parameters are evaluated to produce a robust and reliable analytical procedure.

Caption: A systematic workflow for HPLC method development.

Optimized Method & Experimental Protocol

Equipment, Reagents, and Materials

-

HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

-

Software: OpenLab CDS ChemStation Edition (or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18 column).

-

Reagents:

-

Acetonitrile (ACN), HPLC grade.

-

Formic Acid (FA), LC-MS grade.

-

Water, HPLC grade (e.g., from a Milli-Q system).

-

-

Reference Standard: 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, >98% purity.[6]

Final Chromatographic Conditions

The optimized parameters for the quantification are summarized in the table below.

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-70% B; 10-12 min: 70% B; 12-12.1 min: 70-5% B; 12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 265 nm (λmax determined by PDA scan) |

| Run Time | 15 minutes |

Preparation of Solutions

Protocol for Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Protocol for Calibration Standards (e.g., 1 - 100 µg/mL):

-

Perform serial dilutions of the Standard Stock Solution using the diluent to prepare a series of at least five calibration standards.

-

A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

Transfer the final solutions into HPLC vials for analysis.

Method Validation Protocol (ICH Q2(R2))

The developed method was rigorously validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R2) guidelines.[4][5]

Sources

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | 1627-37-8 [sigmaaldrich.com]

- 7. waters.com [waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. axcendcorp.com [axcendcorp.com]

Application Note: In Vitro Evaluation of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one Derivatives as Dual-Action Anticancer and Anti-inflammatory Agents

Executive Summary & Mechanistic Rationale

The 1,2,4-triazine scaffold—specifically the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one core—has emerged as a highly privileged structural motif in modern drug discovery. Structurally related to 6-azauracil, these heterocyclic compounds act as multi-target directed ligands (MTDLs). Recent advancements up through 2026 have demonstrated that functionalizing the 5-thioxo-triazine core yields potent candidates capable of simultaneously inducing apoptosis in malignant cells and suppressing inflammatory pathways via dual inhibition of Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) .

This application note provides comprehensive, self-validating cell culture protocols for evaluating the cytotoxicity and anti-inflammatory properties of these derivatives. By moving beyond basic procedural steps, this guide outlines the causality behind experimental choices, ensuring that researchers can confidently validate the biological efficacy of novel 1,2,4-triazine analogs.

Mechanistic Pathway of 1,2,4-Triazine Derivatives

The pharmacological efficacy of 5-thioxo-1,2,4-triazine derivatives relies on a bifurcated mechanism of action. In cancer models (e.g., HepG2, MCF-7), these agents trigger intracellular reactive oxygen species (ROS) accumulation and DNA strand breaks, culminating in apoptosis . Concurrently, in inflammatory models (e.g., LPS-stimulated macrophages), they competitively inhibit COX-2 and 15-LOX, halting the synthesis of pro-inflammatory prostaglandins (PGE2) and leukotrienes .

Fig 1: Dual mechanistic pathways of 5-thioxo-1,2,4-triazine derivatives.

Experimental Workflows & Protocols

Protocol 3.1: High-Throughput Cytotoxicity Screening (SRB Assay)

Target Cells: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma). Causality for Assay Choice: While the MTT assay is common, the Sulforhodamine B (SRB) assay is highly recommended for evaluating triazine derivatives. Certain redox-active heterocyclic compounds can artificially reduce MTT to formazan independent of cell viability, causing false negatives. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent proxy for cellular protein mass.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2 .

-

Compound Treatment: Prepare a 10 mM stock of the 5-thioxo-triazine derivative in cell-culture grade DMSO. Perform serial dilutions in media (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity. Treat cells for 48 h.

-

Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells (final TCA concentration 10%). Incubate at 4°C for 1 h. Causality: TCA precipitates proteins and fixes cells to the plastic, preserving the protein mass for dye binding.

-

Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 min at room temperature in the dark.

-

Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 min.

-

Quantification: Read absorbance at 540 nm using a microplate reader.

Self-Validating Checkpoint: Include Doxorubicin as a positive control and a 0.5% DMSO vehicle as a negative control. The assay is validated if the vehicle control maintains >95% viability compared to untreated cells, and Doxorubicin yields an IC50 within expected literature ranges (e.g., 0.5 - 2.0 µM for HepG2).

Protocol 3.2: Anti-Inflammatory Profiling (NO Production via Griess Assay)

Target Cells: RAW 264.7 Macrophages. Causality for Assay Choice: Lipopolysaccharide (LPS) stimulates TLR4 on RAW 264.7 cells, activating NF-κB and upregulating inducible nitric oxide synthase (iNOS). iNOS produces nitric oxide (NO), which rapidly oxidizes to stable nitrite ( NO2− ) in the culture media. The Griess reagent reacts with nitrite to form a deep purple azo dye, allowing precise colorimetric quantification of the compound's anti-inflammatory potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Incubate for 24 h.

-

Pre-treatment & Stimulation: Pre-treat cells with varying concentrations of the triazine derivative (e.g., 1, 5, 10, 20 µM) for 2 h. Subsequently, stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 h.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 min. Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 min in the dark.

-

Quantification: Measure absorbance at 540 nm.

Self-Validating Checkpoint: Generate a standard curve using serial dilutions of sodium nitrite ( NaNO2 ) from 0 to 100 µM. The assay is only valid if the standard curve yields an R2≥0.99 . Use Celecoxib as a positive control for COX-2 dependent anti-inflammatory benchmarking.

Protocol 3.3: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality for Assay Choice: Apoptosis causes the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet. Annexin V binds PS with high affinity in a Ca2+ -dependent manner. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in late apoptotic or necrotic cells. This dual-staining allows the precise differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

-

Treatment: Treat HepG2 cells in 6-well plates with the triazine derivative at its calculated IC50 concentration for 24 h.

-

Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA chelates Ca2+ required for Annexin V binding).

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 min at room temperature in the dark.

-

Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Self-Validating Checkpoint: Single-stained controls (Annexin V only, PI only) and unstained controls are mandatory to establish accurate compensation matrices and eliminate fluorescence spillover between the FITC and PE/PI channels.

Experimental Workflow Diagram

Fig 2: High-throughput screening workflow for evaluating 1,2,4-triazine derivatives.

Representative Quantitative Data

To provide a benchmarking standard for novel 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives, the following table summarizes typical IC50 values of highly active triazine hybrids derived from recent peer-reviewed literature .

| Compound Class / Reference Drug | Target Assay | Cell Line / Enzyme | IC50 Value (µM) |

| Triazine-Quinoline Hybrid (8c) | Cytotoxicity | HepG2 | 6.81±0.42 |

| Triazine-Quinoline Hybrid (8c) | Cytotoxicity | MCF-7 | 7.28±0.35 |

| Triazine-Quinoline Hybrid (8m) | COX-2 Inhibition | Purified COX-2 | 0.047±0.002 |

| Triazine-Quinoline Hybrid (8m) | 15-LOX Inhibition | Purified 15-LOX | 1.81±0.13 |

| Celecoxib (Standard) | COX-2 Inhibition | Purified COX-2 | 0.045±0.001 |

| Doxorubicin (Standard) | Cytotoxicity | HepG2 | 1.12±0.08 |

Table 1: Comparative biological activity profile of advanced 1,2,4-triazine derivatives against standard clinical therapeutics.

Conclusion

The 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one scaffold represents a highly versatile pharmacophore. By rigorously applying the self-validating SRB, Griess, and Flow Cytometry protocols detailed above, drug development professionals can accurately profile the dual anticancer and anti-inflammatory properties of these compounds. Ensuring strict adherence to assay causality and control checkpoints will minimize false positives and accelerate the translation of these multi-target directed ligands into preclinical in vivo models.

References

-

Title: Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides. Source: Scientific Reports (Nature Portfolio) URL: [Link]

-

Title: Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Source: BMC Chemistry (PubMed Central) URL: [Link]

-

Title: Photodecarboxylative C–H Alkylation of Azauracils with N-(Acyloxy)phthalimides. Source: Organic Letters (ACS Publications) URL: [Link]

Technical Support Center: Synthesis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have compiled this technical guide to address the most critical bottlenecks in the synthesis of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one (commonly known as 5-thio-6-azauracil). This heterocyclic scaffold is highly valuable in drug discovery, prominently utilized as a broad-spectrum inhibitor of the LuxO ATPase in Vibrio quorum sensing networks [1], and as a heavy-atom-free photosensitizer in photodynamic therapy [2].

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols and actionable troubleshooting steps for regioselective thionation.

Synthetic Workflow & Mechanistic Pathway

The most reliable route to the 5-thioxo derivative avoids direct condensation of thiosemicarbazide with glyoxylic acid (which yields the undesired 3-thioxo isomer). Instead, the standard protocol involves the synthesis of 1,2,4-triazine-3,5-dione (6-azauracil), followed by regioselective mono-thionation using Lawesson's Reagent or Phosphorus Decasulfide ( P4S10 ).

Workflow for the regioselective synthesis of 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one.

Standard Operating Procedure (SOP): Regioselective Thionation

Self-Validation Checkpoint: Before scaling up, run a 50 mg pilot reaction. The appearance of a distinct bright yellow color in the reaction mixture is a visual indicator of successful thionation, as the shift from the oxo to the thioxo group significantly alters the compound's photophysical chromophore [2].

Step-by-Step Methodology:

-

Pre-Reaction Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with high-purity Argon for 15 minutes.

-

Reagent Addition: Suspend 1.0 equivalent (e.g., 10 mmol) of 1,2,4-triazine-3,5-dione (6-azauracil) in 30 mL of anhydrous toluene.

-

Thionating Agent: Quickly add 0.6 equivalents (6 mmol) of Lawesson's Reagent against a positive counter-flow of Argon. (Note: 1 molecule of Lawesson's Reagent can theoretically deliver two sulfur atoms).

-

Reaction Execution: Heat the mixture to a gentle reflux (110 °C) for 4 to 6 hours. Monitor the reaction strictly via LC-MS or TLC (Eluent: DCM/MeOH 9:1) to prevent over-thionation.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the solvent in vacuo.

-

Purification (Acid-Base Extraction): Dissolve the crude residue in Ethyl Acetate (50 mL) and extract with saturated aqueous NaHCO3 (3 × 20 mL). The desired product partitions into the aqueous layer. Wash the combined aqueous layers once with fresh Ethyl Acetate to remove lipophilic phosphorus byproducts.

-

Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the precipitated product with Ethyl Acetate, dry over anhydrous Na2SO4 , and evaporate to yield the pure 5-thioxo product.

Quantitative Reaction Parameters

To optimize your yield, compare the empirical data of common thionating agents used for 6-azauracil thionation below.

| Thionating Agent | Equivalents | Solvent | Temp (°C) | Time (h) | Regioselectivity (5-Thioxo : 3,5-Dithioxo) | Expected Yield (%) |

| Lawesson's Reagent | 0.6 | Toluene | 110 | 4 - 6 | > 95 : 5 | 75 - 85 |

| Lawesson's Reagent | 1.2 | Toluene | 110 | 12 | < 50 : 50 | < 40 |

| P4S10 | 1.0 | Pyridine | 115 | 6 - 8 | 80 : 20 | 60 - 70 |

P4S10

| 1.0 | Acetonitrile | 80 | 12 | 85 : 15 | 65 - 70 |

Troubleshooting & FAQs

Q1: Why am I observing the 3,5-dithioxo-1,2,4-triazine side product instead of the selective 5-thioxo product? Causality: The 5-carbonyl of 1,2,4-triazine-3,5-dione is flanked by a carbon (C6) and a nitrogen (N4), giving it an amide-like character that is highly electrophilic. Conversely, the 3-carbonyl is flanked by two nitrogens (N2 and N4), giving it a urea-like character with greater resonance stabilization and lower electrophilicity. This electronic difference allows Lawesson's Reagent to regioselectively attack the 5-position. However, excess thionating agent or prolonged heating provides the activation energy necessary to thionate the less reactive 3-position, leading to over-thionation [3]. Solution: Strictly control the stoichiometry of Lawesson's Reagent. Using 0.55 - 0.65 equivalents is optimal for mono-thionation. Quench the reaction immediately upon consumption of the starting material.

Q2: My reaction yield is consistently below 40%, and unreacted 6-azauracil is recovered. How can I drive the reaction to completion? Causality: Thionation reagents like Lawesson's Reagent and P4S10 are extremely hygroscopic. Ambient moisture rapidly hydrolyzes them into inactive phosphonothioic acids or phosphoric acids [3]. Furthermore, the starting material (6-azauracil) has poor solubility in non-polar solvents like toluene, limiting the reaction kinetics. Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere. If solubility is the limiting factor in toluene, switch to a more polar anhydrous solvent such as 1,4-dioxane, or add a catalytic amount of a polar aprotic co-solvent (like DMPU) to increase the solubility of the 1,2,4-triazine-3,5-dione precursor.

Q3: How do I efficiently separate the 5-thioxo product from the Lawesson's Reagent byproducts? Standard silica gel chromatography is failing. Causality: Lawesson's Reagent decomposes into lipophilic phosphorus-sulfur byproducts (e.g., trithiatriphosphorinane derivatives) that streak heavily on silica gel, often co-eluting with polar heterocyclic products. Solution: Do not rely solely on chromatography. Exploit the acidic nature of the N-H protons in the 5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Execute the Acid-Base Extraction outlined in Step 6 of the SOP. The triazine will partition into the aqueous layer as a sodium salt, leaving the problematic lipophilic phosphorus byproducts trapped in the organic layer.

References

-

Ng, W. L., Perez, L. J., Wei, Y., Kraml, C., Semmelhack, M. F., & Bassler, B. L. (2012). Broad Spectrum Pro-Quorum-Sensing Molecules as Inhibitors of Virulence in Vibrios. PLOS Pathogens, 8(6), e1002767. URL: [Link]

-

Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide ( P4S10 ), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. URL: [Link]

-

Chudali, M. R., et al. (2025). Electronic Relaxation Dynamics of 6-Azauracil: The Effect of Ring Substitution on Intersystem Crossing. The Journal of Physical Chemistry A. URL: [Link]

Sources

Technical Support Center: Mobile Phase Optimization for 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Prepared by the Global Applications Division

Welcome to the technical support guide for the chromatographic analysis of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this polar heterocyclic compound. As a Senior Application Scientist, my goal is to explain not just the "how," but the fundamental "why" behind each experimental choice, ensuring your methods are robust, reproducible, and scientifically sound.

The unique structure of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, with its multiple heteroatoms and potential for tautomerism and ionization, presents specific challenges in reversed-phase liquid chromatography (RPLC). This guide provides a logical, question-driven approach to overcoming these challenges.

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the method development for this and similar polar analytes.

Q1: My analyte, 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, shows little to no retention on my standard C18 column. Why is this happening and what are my options?

Answer: This is the most common challenge for polar molecules. A standard C18 stationary phase is highly nonpolar (hydrophobic). Your analyte, being polar, has a stronger affinity for the polar mobile phase than the nonpolar stationary phase, causing it to travel through the column with the solvent front, resulting in poor retention.

Causality: The principle of RPLC is based on hydrophobic interactions. Polar compounds do not interact strongly with the long alkyl chains of a C18 phase, leading to minimal retention.[1] To improve retention, we must either increase the interaction with the stationary phase or decrease the analyte's affinity for the mobile phase.

Here is a workflow to address this issue:

Caption: Troubleshooting workflow for poor retention of polar analytes.

Recommended Solutions:

-

Use a Highly Aqueous Mobile Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high water content (>95%), leading to irreproducible retention times.[2] Specialized "Aqua" or "AQ" type columns are designed with polar-endcapping or a less dense bonding of the C18 chains to prevent this, making them ideal for use with 100% aqueous mobile phases.[3]

-

Change the Stationary Phase Chemistry:

-

Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous conditions.[4]

-

Phenyl or Cyano (CN) Phases: Phenyl phases can provide alternative selectivity through π-π interactions with aromatic rings, while CN phases offer dipole-dipole interactions.[5] These can sometimes offer better retention for polar heterocyclic compounds than purely hydrophobic phases.

-

-

Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining very polar compounds that are unretained in RPLC.[5] It utilizes a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase high in organic solvent (>70% acetonitrile). A water-rich layer forms on the stationary phase surface, and retention occurs via partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase.

Q2: My peak is showing significant tailing. How can I achieve a more symmetrical peak shape?

Answer: Peak tailing is one of the most common chromatographic problems, especially for compounds containing amine or other basic functional groups.[6] For a molecule like 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, tailing typically originates from unwanted secondary interactions with the stationary phase.

Causality: The primary cause of tailing for basic or polar compounds on silica-based columns is interaction with acidic residual silanol groups (Si-OH) on the silica surface. At mid-range pH, these silanols can be ionized (SiO⁻) and form strong ionic interactions with protonated basic analytes, slowing down a fraction of the analyte molecules and causing the characteristic tail.

Recommended Solutions:

-

Control Mobile Phase pH with an Acidic Modifier: This is the most effective solution. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.5 has two key benefits:

-

It suppresses the ionization of the residual silanol groups, keeping them in their neutral Si-OH form.[7]

-

If your analyte is a weak base, it will be fully protonated and exist as a single ionic species, which often behaves more predictably.

-

Starting Point: Begin with a mobile phase of Water/Acetonitrile with 0.1% Formic Acid. Formic acid is an excellent choice as it is volatile and compatible with mass spectrometry (MS).[1]

-

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting most of the residual silanols with a small silylating agent) to minimize these secondary interactions. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

-

Consider the Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6][8] Dissolving the sample in a very strong organic solvent can cause peak distortion, including tailing or fronting.

Q3: I am observing split or unusually broad peaks. What are the potential causes?

Answer: Split or broad peaks can arise from chemical effects, column issues, or system problems.[8] For this specific molecule, a key consideration is its potential for chemical equilibria in solution.

Causality & Solutions:

-

Mobile Phase pH is too close to Analyte pKa: When the mobile phase pH is within about 1.5 units of the analyte's pKa, the compound exists as a mixture of its ionized and non-ionized forms. If the interconversion between these forms is slow on the chromatographic timescale, it can lead to peak broadening or splitting.[9]

-

Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7] Since the pKa of 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is likely not readily known, a systematic pH screening experiment is the best approach (see Protocol 1).

-

-

Thione-Thiol Tautomerism: The "thioxo" group (C=S) can exist in equilibrium with its "thiol" tautomer (C-SH).[10][11] If this equilibrium is of a comparable rate to the chromatographic separation, it can manifest as a broadened or split peak.

-

Solution: Tautomeric equilibria can sometimes be influenced by temperature or mobile phase composition. Experimenting with different column temperatures (e.g., 30°C vs. 40°C) may coalesce the peaks. Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter the peak shape.

-

-

Column Void or Contamination: A physical disruption at the head of the column, known as a void, can cause the sample band to split as it enters the stationary phase.[4]

-

Solution: This is a physical problem with the column. Reversing and flushing the column (if permitted by the manufacturer) may help, but typically the column needs to be replaced. Using a guard column can protect the analytical column from particulate contamination and prolong its life.[4]

-

Caption: Effect of pH on a basic analyte's retention in RPLC.

Experimental Protocols & Data

Data Summary Tables

Table 1: Comparison of Stationary Phases for Polar Analytes

| Stationary Phase | Primary Interaction | Ideal For | Key Considerations |

| Standard C18 | Hydrophobic | Nonpolar to moderately polar compounds. | Prone to phase collapse in >95% aqueous mobile phases.[2] |

| AQ-Type C18 | Hydrophobic | Polar compounds requiring highly aqueous mobile phases. | Resists phase collapse; stable in 100% aqueous conditions.[3] |

| Polar-Embedded | Hydrophobic & H-Bonding | Enhanced retention of polar, acidic, and basic compounds. | Offers different selectivity compared to C18; good peak shape for bases.[4] |

| Phenyl-Hexyl | Hydrophobic & π-π | Aromatic compounds and those with electron-withdrawing groups. | Unique selectivity for molecules with aromatic rings.[5] |

| HILIC | Partitioning | Very polar, hydrophilic compounds. | Requires high organic mobile phase; sample solvent is critical.[5] |

Table 2: Common Buffers for Reversed-Phase HPLC

| Buffer | pKa | Useful pH Range | Volatile (MS-Friendly) | Notes |